![molecular formula C8H16O5 B2434832 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid CAS No. 1851435-76-1](/img/structure/B2434832.png)
3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid
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Overview
Description
3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is an organic compound with the molecular formula C8H16O5 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of hydroxy and ether functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid typically involves the reaction of 3-hydroxypropyl ether with ethylene oxide under controlled conditions. The reaction proceeds through a series of nucleophilic substitution and addition reactions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and ether groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethoxy)propanoic acid: Similar in structure but lacks the additional hydroxypropoxy group.
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid: Contains an additional ethoxy group instead of hydroxypropoxy.
Uniqueness
3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is unique due to its specific combination of hydroxy and ether groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a propanoic acid backbone with an ethoxy group and a hydroxypropoxy substituent. This structure contributes to its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell signaling and growth processes.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
Research has also focused on the anticancer potential of this compound. In cell line studies, it showed promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to control agents .
Case Study 2: Anticancer Activity
In a recent investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with 50 µM of the compound resulted in a 60% reduction in cell viability after 48 hours, attributed to increased apoptosis markers such as caspase-3 activation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, allowing for sustained therapeutic effects when administered at appropriate dosages.
Toxicity and Safety Profile
Toxicological assessments have shown that while the compound exhibits biological activity, it also poses certain risks. In animal models, doses exceeding 100 mg/kg resulted in observable toxicity, emphasizing the need for careful dosage regulation in potential therapeutic applications .
Comparative Analysis
Activity | MIC (µg/mL) | Cell Viability Reduction (%) | Toxicity (mg/kg) |
---|---|---|---|
Antimicrobial | 32 | N/A | >100 |
Anticancer | N/A | 60 | >100 |
Properties
IUPAC Name |
3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c9-3-1-4-12-6-7-13-5-2-8(10)11/h9H,1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLCQBZHSNTMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851435-76-1 |
Source
|
Record name | 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.